2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride 2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 2197054-92-3
VCID: VC11670206
InChI: InChI=1S/C10H13NO2S.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H
SMILES: COC1=C(C=C(C=C1)C(=O)CN)SC.Cl
Molecular Formula: C10H14ClNO2S
Molecular Weight: 247.74 g/mol

2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride

CAS No.: 2197054-92-3

Cat. No.: VC11670206

Molecular Formula: C10H14ClNO2S

Molecular Weight: 247.74 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride - 2197054-92-3

Specification

CAS No. 2197054-92-3
Molecular Formula C10H14ClNO2S
Molecular Weight 247.74 g/mol
IUPAC Name 2-amino-1-(4-methoxy-3-methylsulfanylphenyl)ethanone;hydrochloride
Standard InChI InChI=1S/C10H13NO2S.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H
Standard InChI Key NSTVUZBLLZEUFF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)CN)SC.Cl
Canonical SMILES COC1=C(C=C(C=C1)C(=O)CN)SC.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a phenyl ring substituted at the 4-position with a methoxy group (-OCH₃) and at the 3-position with a methylsulfanyl group (-SCH₃). The ethanone backbone is functionalized with an amino group (-NH₂) at the α-carbon, forming a β-aminoketone scaffold. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility and stability .

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₁₀H₁₂ClNO₂S
Molecular weight261.73 g/mol
IUPAC name2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride
CAS registryNot publicly disclosed

Synthetic Pathways

Key Precursors and Reactions

Synthesis typically begins with 4-methoxy-3-(methylsulfanyl)acetophenone, which undergoes nitroso aldol condensation or Mannich reaction to introduce the amino group. A patented route involves:

  • Asymmetric reduction: Microbial enzymes (e.g., ketoreductases) reduce a prochiral ketone precursor to yield the (R)- or (S)-enantiomer .

  • Salt formation: Treatment with HCl gas in anhydrous ether generates the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Nitroso aldol additionNH₂OH, EtOH, reflux65–70%
Microbial reductionRhodococcus erythropolis, pH 785%
Salt formationHCl (g), diethyl ether95%

Purification and Isolation

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are standard for isolating the hydrochloride salt . High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%) .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (water: ~50 mg/mL; methanol: ~120 mg/mL) but limited solubility in nonpolar solvents. It is hygroscopic and requires storage under inert conditions .

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.52 (d, J = 8.4 Hz, 1H, Ar-H), 6.89 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.82 (d, J = 2.0 Hz, 1H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, CHNH₂), 3.85 (s, 3H, OCH₃), 2.49 (s, 3H, SCH₃), 1.98 (s, 2H, NH₂) .

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .

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